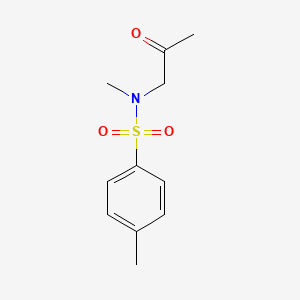
4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-trifluoro-3-hydroxy-1-(4-pyridinyl)-2-buten-1-one, commonly known as TFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFH is a yellow solid with a molecular formula of C10H6F3NO2 and a molecular weight of 233.15 g/mol.
Mecanismo De Acción
The mechanism of action of TFH is not well understood, but it is believed to work by inhibiting enzymes or proteins involved in various cellular processes. For example, TFH has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. TFH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
TFH has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFH can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). TFH has also been shown to have anti-inflammatory and antioxidant effects in various cellular and animal models. In addition, TFH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TFH is its relatively simple synthesis method, which makes it easily accessible to researchers. TFH is also stable under various conditions, making it suitable for use in various lab experiments. However, one limitation of TFH is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for TFH research. One direction is the development of TFH-based drugs for the treatment of cancer, inflammation, and other diseases. Another direction is the synthesis of new compounds based on TFH for use in various fields, including materials science and organic synthesis. Further studies are also needed to better understand the mechanism of action of TFH and its potential applications in various cellular and animal models.
Métodos De Síntesis
TFH can be synthesized using a variety of methods. One common method is the reaction between 4-pyridinecarboxaldehyde and 4,4,4-trifluoro-1,3-butanedione in the presence of a base. The reaction produces TFH as a yellow solid with a yield of around 70%. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
TFH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, TFH has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. TFH has also been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands.
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-4-ylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-5,14H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYHDCSLBGBZMW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=CC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=C\C(=O)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,1,1-trifluoro-4-hydroxy-4-pyridin-4-ylbut-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)

![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)